molecular formula C9H9BrO2S B15274654 (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol

Cat. No.: B15274654
M. Wt: 261.14 g/mol
InChI Key: WNZHLAZOZPVEAU-UHFFFAOYSA-N
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Description

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is a chemical compound that belongs to the class of benzodioxins Benzodioxins are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol typically involves the bromination of 2,3-dihydro-1,4-benzodioxin followed by the introduction of a methanethiol group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The methanethiol group can be introduced using thiolating agents such as thiourea or sodium hydrosulfide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, or Grignard reagents.

Major Products

Scientific Research Applications

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydro-1,4-benzodioxin-6-yl)methanethiol
  • (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
  • (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine

Uniqueness

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methanethiol

InChI

InChI=1S/C9H9BrO2S/c10-7-3-6(5-13)4-8-9(7)12-2-1-11-8/h3-4,13H,1-2,5H2

InChI Key

WNZHLAZOZPVEAU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)CS

Origin of Product

United States

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